AZ32 is a small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. [, , ] ATM kinase is a crucial component of the DNA damage response (DDR) pathway, a complex signaling cascade activated by DNA double-strand breaks (DSBs). [, ] By inhibiting ATM, AZ32 disrupts the DDR and can sensitize cancer cells to radiation therapy. [, ] AZ32 has demonstrated promising results in preclinical studies as a radiosensitizer for glioblastoma multiforme (GBM), a highly aggressive type of brain tumor. [, ] Notably, AZ32 exhibits blood-brain barrier (BBB) permeability, a crucial property for treating brain tumors. [, ]
AZ32 acts as a selective inhibitor of ATM kinase, a key regulator of the DNA damage response (DDR). [, , ] When DNA double-strand breaks occur, ATM is activated and initiates a cascade of events, including DNA repair, cell cycle arrest, and apoptosis. [, ] By inhibiting ATM, AZ32 disrupts this signaling cascade, preventing cells from effectively repairing DNA damage. [, ] This sensitization to DNA damage makes AZ32 a potent radiosensitizer, enhancing the effects of radiation therapy in targeting and killing cancer cells. [, ] Interestingly, cells with defective p53 signaling, a common feature in many GBMs, are particularly susceptible to ATM inhibition by AZ32. [, ] This suggests a potentially cancer-specific therapeutic approach with AZ32. Furthermore, AZ32 has been shown to reverse multidrug resistance mediated by the ABCG2 transporter protein in colorectal cancer. [] This indicates a potential role for AZ32 in overcoming drug resistance in other cancer types.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2